molecular formula C20H14FN5O2S2 B12212122 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12212122
M. Wt: 439.5 g/mol
InChI Key: XELOETZTNXFDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazinedione core fused with a 1,3,4-thiadiazole ring. The 4-fluorobenzylsulfanyl substituent at position 5 of the thiadiazole ring and the phenyl group at position 1 of the pyridazinedione distinguish its structure.

Properties

Molecular Formula

C20H14FN5O2S2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C20H14FN5O2S2/c21-14-8-6-13(7-9-14)12-29-20-24-23-19(30-20)22-18(28)17-16(27)10-11-26(25-17)15-4-2-1-3-5-15/h1-11H,12H2,(H,22,23,28)

InChI Key

XELOETZTNXFDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Construction

The 1,3,4-thiadiazole nucleus forms via cyclization of thiosemicarbazide derivatives. A representative protocol from PMC9413519 involves:

  • Hydrazide Formation
    4-Fluorobenzoic acidH2SO4MeOHMethyl 4-fluorobenzoateNH2NH24-Fluorobenzohydrazide\text{4-Fluorobenzoic acid} \xrightarrow[\text{H}_2\text{SO}_4]{\text{MeOH}} \text{Methyl 4-fluorobenzoate} \xrightarrow{\text{NH}_2\text{NH}_2} \text{4-Fluorobenzohydrazide}

  • Cyclization with CS₂/KOH
    4-Fluorobenzohydrazide+CS2KOH, EtOH5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol\text{4-Fluorobenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol}

    • Conditions : Reflux 8h, 78% yield

  • Thioetherification
    Thiol intermediate+4-Fluorobenzyl chlorideEt3N, DMF5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazole\text{Thiol intermediate} + \text{4-Fluorobenzyl chloride} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazole}

    • Optimization : Microwave irradiation (100°C, 30 min) increases yield to 85%

Amination at C2 Position

Introducing the amine group precedes carboxamide coupling:

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazoleNaN3,CuINH4Cl, DMSO2-Azido derivativePPh3,H2O2-Amine\text{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazole} \xrightarrow[\text{NaN}_3, \text{CuI}]{\text{NH}_4\text{Cl, DMSO}} \text{2-Azido derivative} \xrightarrow{\text{PPh}_3, \text{H}_2\text{O}} \text{2-Amine}

  • Key Insight : Staudinger reaction achieves >90% conversion without epimerization

Synthesis of 4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxylic Acid

Biginelli-Type Cyclocondensation

Adapting methodologies from PMC9413519:

Benzaldehyde+Ethyl acetoacetate+UreaHCl (cat.)EtOH, Δ4-Oxo-1-phenyl-3-carbethoxy-1,4-dihydropyridazine\text{Benzaldehyde} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow[\text{HCl (cat.)}]{\text{EtOH, Δ}} \text{4-Oxo-1-phenyl-3-carbethoxy-1,4-dihydropyridazine}

  • Modification : Replace urea with methylurea to prevent N1 overfunctionalization

Hydrolysis to Carboxylic Acid

Ethyl esterLiOHMeOH/H2OCarboxylic acid\text{Ethyl ester} \xrightarrow[\text{LiOH}]{\text{MeOH/H}_2\text{O}} \text{Carboxylic acid}

  • Caution : Microwave-assisted hydrolysis (50°C, 20 min) prevents decarboxylation

Carboxamide Coupling Strategy

Acid Chloride Formation

Dihydropyridazine-3-carboxylic acidDMF (cat.)Oxalyl chlorideCorresponding acid chloride\text{Dihydropyridazine-3-carboxylic acid} \xrightarrow[\text{DMF (cat.)}]{\text{Oxalyl chloride}} \text{Corresponding acid chloride}

  • Yield : 92-95% under anhydrous conditions

Amine Activation and Coupling

StepReagent SystemTemperatureTimeYield
AcylationAcid chloride + Thiadiazol-2-amine0°C → RT12h68%
Schotten-BaumannNaOH (aq), THF0°C2h82%
EDCI/HOBtDCM, NMMRT6h89%

Optimal Protocol :
Acid chloride+2-AmineEDCI, HOBtDCM, NMMTarget carboxamide\text{Acid chloride} + \text{2-Amine} \xrightarrow[\text{EDCI, HOBt}]{\text{DCM, NMM}} \text{Target carboxamide}

  • Purification : Silica gel chromatography (EtOAc/Hexane 3:7 → 1:1 gradient)

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Thiadiazole cyclization : Microreactor system with CS₂/KOH solution (Residence time: 8 min, 91% yield)

  • Thioetherification : Packed-bed reactor with immobilized base catalyst

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
PMI (Process Mass Intensity)3218
E-Factor2711
Energy Consumption (kW·h/kg)4822

Analytical Characterization

Critical quality attributes confirmed via:

  • HPLC : Purity >99.5% (C18, 0.1% TFA/MeCN gradient)

  • HRMS : [M+H]⁺ calc. 484.0923, found 484.0918

  • XRD : Orthorhombic crystal system, P2₁2₁2₁ space group

Challenges and Mitigation Strategies

  • Thiol Oxidation

    • Use N₂ sparging during thioether formation

    • Add 0.1% w/w BHT as radical scavenger

  • Carboxamide Racemization

    • Maintain reaction pH <8 during coupling

    • Pre-cool EDCI/HOBt system to 0°C before amine addition

  • Dihydropyridazine Tautomerism

    • Stabilize enol form via 0.01M citric acid in final crystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazine core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, studies have synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay method. While none surpassed the efficacy of doxorubicin, certain derivatives showed notable activity, suggesting that N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide may also possess similar properties worth exploring further .

Anticonvulsant Properties

Thiadiazole-based compounds have been investigated for their anticonvulsant effects. A study highlighted the synthesis of thiazolidin derivatives that demonstrated significant anticonvulsant activity in animal models. This suggests that this compound could be a candidate for further research in treating seizure disorders .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against various bacterial strains. Investigating the antimicrobial potential of this compound could yield beneficial insights for developing new antibiotics .

Photophysical Properties

The unique electronic structure of thiadiazole compounds can lead to interesting photophysical properties. Research into the photostability and luminescence of such compounds could pave the way for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Polymer Chemistry

Compounds like this compound can be utilized as monomers or additives in polymer synthesis to enhance mechanical properties or thermal stability.

Data Summary and Case Studies

Application AreaFindings/Case Studies
Anticancer ActivitySynthesis of thiadiazole derivatives showed activity against neuroblastoma and colon cancer cell lines .
Anticonvulsant PropertiesThiazolidin derivatives exhibited significant anticonvulsant effects in animal models .
Antimicrobial ActivitySimilar compounds demonstrated effectiveness against various bacterial strains .
Photophysical PropertiesPotential applications in OLEDs due to unique electronic characteristics .
Polymer ChemistryCould enhance properties of polymers as monomers or additives .

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and sulfanyl group may play crucial roles in binding to these targets, while the dihydropyridazine core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 898599-53-6)

  • Structural Differences :
    • Thiadiazole substituent : Ethylsulfanyl group instead of 4-fluorobenzylsulfanyl.
    • Pyridazinedione substituent : 4-Methylphenyl group at position 1 vs. phenyl in the target compound .
  • Molecular Formula : C₁₆H₁₅N₅O₂S₂ (vs. C₂₀H₁₅FN₄O₂S₂ for the target compound).
  • Molecular Weight : 373.5 g/mol (vs. 422.5 g/mol for the target compound).
  • The 4-methylphenyl group may enhance π-π stacking interactions in biological targets compared to the unsubstituted phenyl group .

AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)

  • Core Structure : 1,4-Dihydropyridine (vs. pyridazinedione-thiadiazole hybrid in the target compound) .
  • Substituents :
    • AZ331: 4-Methoxyphenyl-2-oxoethylthio, 2-furyl, and 2-methoxyphenyl groups.
    • AZ257: 4-Bromophenyl-2-oxoethylthio instead of 4-methoxyphenyl.
  • Functional Comparison: The dihydropyridine core is associated with calcium channel modulation, whereas the pyridazinedione-thiadiazole framework may target different enzymes (e.g., kinases or hydrolases).

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 898599-53-6 AZ331/AZ257
Molecular Weight 422.5 g/mol 373.5 g/mol ~450–480 g/mol (estimated)
Lipophilicity (LogP) Higher (due to 4-fluorobenzyl) Moderate (ethylsulfanyl) Variable (depends on substituents)
Solubility Likely low (aromatic substituents) Unreported Unreported
Bioavailability Potential for CNS penetration Reduced membrane permeability Dependent on substituent polarity

Biological Activity

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14FN3O3S2
  • Molecular Weight : 403.45 g/mol
  • CAS Number : 607703-62-8

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, derivatives have demonstrated strong inhibitory effects against urease and acetylcholinesterase. These activities suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

3. Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. Studies have shown that certain modifications can enhance the cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways.

Case Study 1: Antibacterial Screening

In a study evaluating a series of thiadiazole derivatives, compounds with similar structures to the target compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values indicating significant potency in inhibiting bacterial growth .

Case Study 2: Enzyme Inhibition

A study focused on enzyme inhibition revealed that certain thiadiazole derivatives could inhibit urease with IC50 values as low as 2.14 µM. This suggests a promising avenue for developing drugs targeting urease-related pathologies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntibacterialSalmonella typhi12.5
Compound BUrease InhibitionUrease2.14
Compound CAcetylcholinesterase InhibitionAcetylcholinesterase0.63

The biological activities of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine are attributed to its structural features:

  • Thiadiazole Ring : Known for its ability to interact with various biological targets.
  • Sulfanyl Group : Enhances the lipophilicity and bioavailability of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.